
Imidaprilate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidaprilate-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Imidaprilate. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency of the final product. The production methods are designed to minimize impurities and optimize yield .
Análisis De Reacciones Químicas
Types of Reactions
Imidaprilate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a deuterium-labeled reduced form of the compound .
Aplicaciones Científicas De Investigación
Imidaprilate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of angiotensin-converting enzyme inhibitors.
Medicine: It aids in the development of new therapeutic agents for hypertensive diseases.
Industry: It is utilized in the quality control and validation of pharmaceutical products
Mecanismo De Acción
Imidaprilate-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to a decrease in the conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are primarily related to blood pressure regulation .
Comparación Con Compuestos Similares
Similar Compounds
Imidapril: The parent compound of Imidaprilate-d5, used as an antihypertensive agent.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar applications.
Lisinopril: A widely used angiotensin-converting enzyme inhibitor for hypertension and heart failure.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of angiotensin-converting enzyme inhibitors, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C18H23N3O6 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i3D,4D,5D,6D,7D |
Clave InChI |
VFAVNRVDTAPBNR-QEIBJONOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O)[2H])[2H] |
SMILES canónico |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


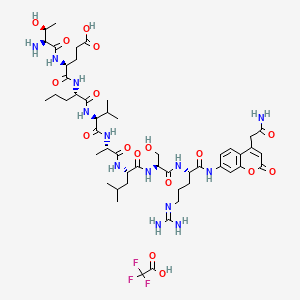
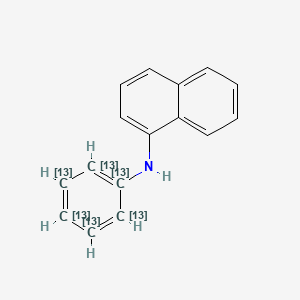
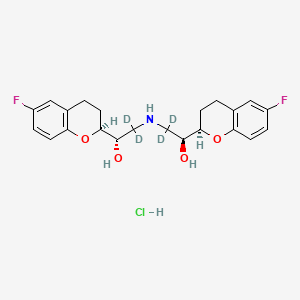
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
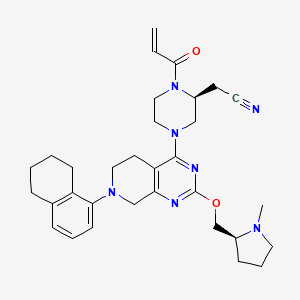





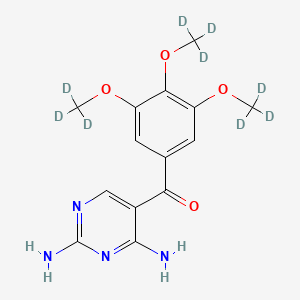
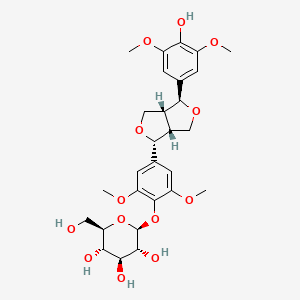
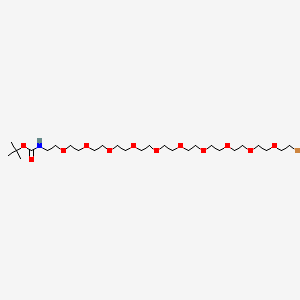
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
